(2E)-7-(diethylamino)-2-[(phenylformamido)imino]-2H-chromene-3-carboxamide (2E)-7-(diethylamino)-2-[(phenylformamido)imino]-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 324525-83-9
VCID: VC11888227
InChI: InChI=1S/C21H22N4O3/c1-3-25(4-2)16-11-10-15-12-17(19(22)26)21(28-18(15)13-16)24-23-20(27)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3,(H2,22,26)(H,23,27)/b24-21+
SMILES: CCN(CC)C1=CC2=C(C=C1)C=C(C(=NNC(=O)C3=CC=CC=C3)O2)C(=O)N
Molecular Formula: C21H22N4O3
Molecular Weight: 378.4 g/mol

(2E)-7-(diethylamino)-2-[(phenylformamido)imino]-2H-chromene-3-carboxamide

CAS No.: 324525-83-9

Cat. No.: VC11888227

Molecular Formula: C21H22N4O3

Molecular Weight: 378.4 g/mol

* For research use only. Not for human or veterinary use.

(2E)-7-(diethylamino)-2-[(phenylformamido)imino]-2H-chromene-3-carboxamide - 324525-83-9

Specification

CAS No. 324525-83-9
Molecular Formula C21H22N4O3
Molecular Weight 378.4 g/mol
IUPAC Name (2E)-2-(benzoylhydrazinylidene)-7-(diethylamino)chromene-3-carboxamide
Standard InChI InChI=1S/C21H22N4O3/c1-3-25(4-2)16-11-10-15-12-17(19(22)26)21(28-18(15)13-16)24-23-20(27)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3,(H2,22,26)(H,23,27)/b24-21+
Standard InChI Key XOQFEUBPURHWJI-DARPEHSRSA-N
Isomeric SMILES CCN(CC)C1=CC2=C(C=C1)C=C(/C(=N\NC(=O)C3=CC=CC=C3)/O2)C(=O)N
SMILES CCN(CC)C1=CC2=C(C=C1)C=C(C(=NNC(=O)C3=CC=CC=C3)O2)C(=O)N
Canonical SMILES CCN(CC)C1=CC2=C(C=C1)C=C(C(=NNC(=O)C3=CC=CC=C3)O2)C(=O)N

Introduction

(2E)-7-(Diethylamino)-2-[(phenylformamido)imino]-2H-chromene-3-carboxamide is a complex organic compound with a molecular formula of C21H22N4O3 and a molecular weight of 378.4244 g/mol . This compound belongs to the chromene class, which is known for its diverse biological activities and applications in pharmaceuticals and materials science.

Synthesis and Preparation

While specific synthesis details for (2E)-7-(diethylamino)-2-[(phenylformamido)imino]-2H-chromene-3-carboxamide are not readily available, compounds with similar structures often involve multi-step reactions starting from coumarin derivatives. These processes typically include condensation reactions and the introduction of specific functional groups through various reagents.

Research Findings and Future Directions

Given the lack of specific research findings on this compound, future studies should focus on its synthesis optimization, biological activity screening, and potential applications in pharmaceuticals or materials science. The compound's structural complexity and the presence of functional groups like phenylformamidoimino and carboxamide suggest potential interactions with biological targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator